molecular formula C12H4Cl6O B12672330 2,2',3,3',4,5-Hexachlorodiphenyl ether CAS No. 159553-70-5

2,2',3,3',4,5-Hexachlorodiphenyl ether

Cat. No.: B12672330
CAS No.: 159553-70-5
M. Wt: 376.9 g/mol
InChI Key: NLXTWOFWKUBHQN-UHFFFAOYSA-N
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Description

2,2’,3,3’,4,5-Hexachlorodiphenyl ether is an organic compound belonging to the class of polychlorinated diphenyl ethers. It is characterized by the presence of six chlorine atoms attached to a diphenyl ether structure. This compound is known for its stability and persistence in the environment, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,3’,4,5-Hexachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The reaction conditions, including temperature and solvent, are carefully controlled to achieve the desired degree of chlorination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction is typically conducted at elevated temperatures and may involve the use of catalysts to enhance the reaction rate .

Chemical Reactions Analysis

Types of Reactions: 2,2’,3,3’,4,5-Hexachlorodiphenyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include hydroxylated diphenyl ethers, partially dechlorinated diphenyl ethers, and various substituted derivatives .

Scientific Research Applications

2,2’,3,3’,4,5-Hexachlorodiphenyl ether has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’,3,3’,4,5-Hexachlorodiphenyl ether involves its interaction with cellular components. It can bind to and activate the aryl hydrocarbon receptor (AhR), leading to changes in gene expression. This activation can result in various biological effects, including disruption of endocrine function and induction of oxidative stress .

Comparison with Similar Compounds

Properties

CAS No.

159553-70-5

Molecular Formula

C12H4Cl6O

Molecular Weight

376.9 g/mol

IUPAC Name

1,2,3,4-tetrachloro-5-(2,3-dichlorophenoxy)benzene

InChI

InChI=1S/C12H4Cl6O/c13-5-2-1-3-7(9(5)15)19-8-4-6(14)10(16)12(18)11(8)17/h1-4H

InChI Key

NLXTWOFWKUBHQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)OC2=CC(=C(C(=C2Cl)Cl)Cl)Cl

Origin of Product

United States

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